molecular formula C9H3F8I B12117828 4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene

Cat. No.: B12117828
M. Wt: 390.01 g/mol
InChI Key: KZPPNKYCNLAWJD-UHFFFAOYSA-N
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Description

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene is a specialized organic compound characterized by the presence of iodine, pentafluoroethyl, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene typically involves the introduction of iodine, pentafluoroethyl, and trifluoromethyl groups onto a benzene ring. One common method involves the use of halogenation reactions, where iodine is introduced to the benzene ring under controlled conditions. The pentafluoroethyl and trifluoromethyl groups can be added through nucleophilic substitution reactions using appropriate reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and substitution reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorinated compounds for biological studies.

    Medicine: Investigated for its potential use in drug development and diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene involves its interaction with molecular targets through its iodine, pentafluoroethyl, and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which allow the compound to modify other chemical structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 4-Iodo-1-(pentafluoroethyl)benzene
  • 4-Iodo-2-(trifluoromethyl)benzene

Uniqueness

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene is unique due to the simultaneous presence of iodine, pentafluoroethyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H3F8I

Molecular Weight

390.01 g/mol

IUPAC Name

4-iodo-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H3F8I/c10-7(11,9(15,16)17)5-2-1-4(18)3-6(5)8(12,13)14/h1-3H

InChI Key

KZPPNKYCNLAWJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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